molecular formula C11H16ClNO B2854841 (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2173637-70-0

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B2854841
CAS RN: 2173637-70-0
M. Wt: 213.71
InChI Key: TWWDBMGTFMHGPX-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as (R)-(+)-PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

(R)-(+)-PNU-282987 selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR leads to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. These signaling pathways are involved in regulating cognitive function, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by (R)-(+)-PNU-282987 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant effects and may have potential therapeutic applications in depression. Additionally, (R)-(+)-PNU-282987 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-(+)-PNU-282987 in lab experiments is its selectivity for the α7 nAChR. This allows researchers to selectively activate this receptor and study its downstream effects. However, one limitation of using (R)-(+)-PNU-282987 is its relatively low potency compared to other α7 nAChR agonists. This may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on (R)-(+)-PNU-282987. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, (R)-(+)-PNU-282987 may have potential therapeutic applications in inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (R)-(+)-PNU-282987. Additionally, there may be potential for developing more potent and selective α7 nAChR agonists based on the structure of (R)-(+)-PNU-282987.

Synthesis Methods

(R)-(+)-PNU-282987 can be synthesized using a chiral pool approach or asymmetric synthesis. The chiral pool approach involves using a chiral starting material, such as (R)-carvone, to synthesize the desired compound. Asymmetric synthesis involves using a chiral catalyst to selectively form the desired enantiomer. One common asymmetric synthesis method for (R)-(+)-PNU-282987 involves using a chiral auxiliary to control the stereochemistry during the reaction.

Scientific Research Applications

(R)-(+)-PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been investigated for its potential antidepressant effects. Additionally, (R)-(+)-PNU-282987 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

properties

IUPAC Name

(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWDBMGTFMHGPX-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@@H](CCO2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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